![molecular formula C17H14N2O4S B4936529 N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide CAS No. 5648-44-2](/img/structure/B4936529.png)
N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide
Übersicht
Beschreibung
N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide, also known as AD-01, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in various fields of research.
Wirkmechanismus
The mechanism of action of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide is not fully understood, but it is believed to involve the modulation of specific biological pathways and molecular targets. N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the specific biological pathway or molecular target being studied. For example, N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide has been shown to modulate the activity of certain enzymes involved in inflammation and oxidative stress, which may have potential applications in the treatment of various diseases. N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide has also been shown to modulate the activity of certain neurotransmitter systems, which may have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide has several advantages for use in laboratory experiments, including its unique chemical structure, high purity, and well-characterized properties. However, N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide, including the development of new derivatives and analogues with improved properties and the investigation of its potential applications in various fields of scientific research. Additionally, further studies are needed to fully understand the mechanism of action of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide and its potential therapeutic effects in various diseases and disorders.
Synthesemethoden
The synthesis of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide involves several steps, including the reaction of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide with allyl bromide in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide has been shown to have potential as a lead compound for the development of new drugs targeting specific biological pathways. In drug discovery, N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide has been used as a tool compound to study the mechanism of action of various drugs. In neuroscience, N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide has been studied for its potential to modulate the activity of specific brain regions and neurotransmitter systems.
Eigenschaften
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-prop-2-enylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-2-11-18-24(22,23)13-9-7-12(8-10-13)19-16(20)14-5-3-4-6-15(14)17(19)21/h2-10,18H,1,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFDPDIMMGTTPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367309 | |
Record name | 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(prop-2-en-1-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(prop-2-en-1-yl)benzene-1-sulfonamide | |
CAS RN |
5648-44-2 | |
Record name | 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(prop-2-en-1-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.